

(-)-Menthoxycylic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthoxycylic acid

Cat. No.: B3429018

[Get Quote](#)

An In-depth Technical Guide to (-)-Menthoxycylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(-)-Menthoxycylic acid**, a pivotal chiral resolving agent in stereochemistry. This document outlines its chemical and physical properties, detailed experimental protocols for its application in chiral resolution, and a logical workflow for its use in separating enantiomers.

Core Properties of (-)-Menthoxycylic Acid

(-)-Menthoxycylic acid is primarily utilized in the separation of racemic mixtures.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its molecular and physical data are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ O ₃	[1] [4]
Molecular Weight	214.30 g/mol	[1] [4]
CAS Number	40248-63-3	[1]
Appearance	Solid	[1]
Melting Point	52-55 °C	
Boiling Point	163-164 °C at 10 mmHg	
Density	1.01 g/mL at 20 °C	
Optical Activity	[α]25/D -92.5° (c=4 in methanol)	

Application in Chiral Resolution: Experimental Protocol

(-)-Mentyloxyacetic acid serves as a chiral auxiliary, a compound that transforms a mixture of enantiomers into a mixture of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.[\[5\]](#) The general protocol for the chiral resolution of a racemic carboxylic acid using a menthol-derived agent involves a three-step process: esterification, separation of diastereomers, and hydrolysis.

Formation of Diastereomeric Esters (Esterification)

The first step is the reaction of the racemic carboxylic acid with a chiral alcohol, in this case, a derivative of (-)-menthol, to form diastereomeric esters.

Materials:

- Racemic carboxylic acid
- (-)-Menthol or a reactive derivative like **(-)-Mentyloxyacetic acid**
- Esterification agent (e.g., 2-methyl-6-nitrobenzoic anhydride (MNBA))[\[6\]](#)

- Anhydrous solvent (e.g., toluene, dichloromethane)
- Base (e.g., triethylamine, DMAP)

Procedure:

- Dissolve the racemic carboxylic acid in the anhydrous solvent.
- Add the chiral auxiliary, (-)-menthol or its derivative.
- Add the esterification agent and the base to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
- Upon completion, quench the reaction and extract the diastereomeric ester mixture with an organic solvent.
- Wash the organic phase with an aqueous solution to remove any unreacted acid and base.
- Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Separation of Diastereomers

The resulting diastereomeric esters have different physical properties and can be separated using standard chromatographic techniques.

Materials:

- Crude diastereomeric ester mixture
- Silica gel for column chromatography or a preparative HPLC system with a suitable column (e.g., CHIRALPAK).[7][8]
- Eluent (e.g., a mixture of hexane and ethanol or isopropanol).[7][8]

Procedure:

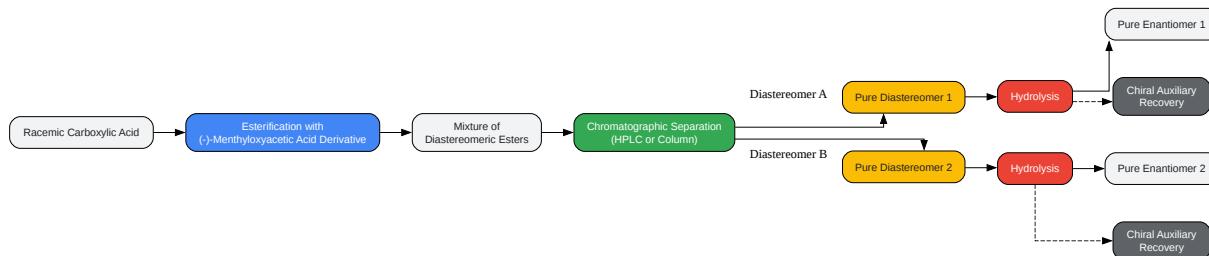
- Develop an analytical HPLC or TLC method to achieve baseline separation of the two diastereomers.
- Based on the analytical results, perform preparative column chromatography or HPLC to separate the diastereomers on a larger scale.
- Collect the fractions containing each pure diastereomer.
- Analyze the purity of the separated diastereomers by analytical HPLC or NMR.

Hydrolysis of Separated Diastereomers

The final step is to hydrolyze the separated diastereomeric esters to obtain the individual, enantiomerically pure carboxylic acids.

Materials:

- Purified diastereomeric ester
- Base for hydrolysis (e.g., NaOH or KOH)
- Solvent mixture (e.g., methanol/water or THF/water)
- Acid for neutralization (e.g., HCl)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)


Procedure:

- Dissolve the purified diastereomeric ester in the solvent mixture.
- Add an excess of the base.
- Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- If a co-solvent was used, remove it under reduced pressure.

- Acidify the aqueous solution with the acid to a pH of ~2.
- Extract the enantiomerically pure carboxylic acid with an organic solvent.
- Dry the organic phase and evaporate the solvent to yield the final product.
- The chiral auxiliary, (-)-menthol, can be recovered from the reaction mixture.

Experimental Workflow

The logical flow of the chiral resolution process is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for chiral resolution using a menthol-derived auxiliary.

Biological Activity and Signaling Pathways

Based on available scientific literature, **(-)-Menthoxycylic acid** is primarily recognized for its role as a chiral resolving agent in chemical synthesis. There is currently no significant evidence to suggest its direct involvement in biological signaling pathways or notable biological activities.

beyond its application in stereochemistry. Its utility is firmly established in the preparation of enantiomerically pure compounds for various applications, including drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (-)-menthoxyacetic acid | CAS#:40248-63-3 | ChemsrC [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(-)-Menthoxycylic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3429018#menthoxycylic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com